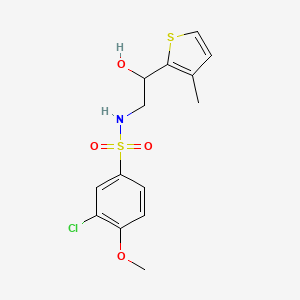

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4S2/c1-9-5-6-21-14(9)12(17)8-16-22(18,19)10-3-4-13(20-2)11(15)7-10/h3-7,12,16-17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYHBAVMYRDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound with potential biological activity. Its molecular formula is C14H16ClNO4S, and it has garnered interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant case studies.

The compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are known to influence its biological interactions. The presence of the thiophene ring may enhance its binding affinity to biological targets through π-π interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClNO4S |

| Molecular Weight | 361.86 g/mol |

| IUPAC Name | 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide |

| CAS Number | 1351650-19-5 |

The biological activity of 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes. The compound may act by binding to the active sites of target enzymes, thereby blocking substrate access. This inhibition can lead to downstream effects in various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes.

- Protein Binding: The thiophene rings can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains due to its sulfonamide group, which is known for mimicking para-amino benzoic acid (PABA), crucial for bacterial folate synthesis .

Anticancer Potential

Some sulfonamide derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth. For instance, compounds with similar moieties have been investigated for their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study evaluated various sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities exhibited significant antimicrobial activity, suggesting potential for 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide.

- Anticancer Activity:

- Mechanistic Studies:

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound has been explored in various studies, particularly regarding its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide may exhibit similar effects:

- Mechanism of Action : The compound likely inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacterial cell death.

- Activity Against Bacteria : Preliminary studies suggest effectiveness against various Gram-positive and Gram-negative bacteria. Future research should focus on isolating specific microbial strains to assess the compound's efficacy more accurately.

Anticancer Activity

Recent studies have indicated significant anticancer properties associated with this compound:

- Cytotoxicity Studies : A derivative of this compound demonstrated selective cytotoxicity against melanoma cells, inducing cell cycle arrest and reducing cell viability (IC50 values around 50 μM). This suggests potential development as an alternative chemotherapeutic agent.

Anti-inflammatory Properties

The sulfonamide class of compounds is also recognized for anti-inflammatory effects. While specific data on this compound's anti-inflammatory activity is limited, related compounds have shown promise in modulating inflammatory pathways.

Data Table: Summary of Biological Activities

Cytotoxicity Study

A study conducted on melanoma cells highlighted the potential of this compound as a therapeutic agent. The findings indicated a significant reduction in cell viability and induced cell cycle arrest at the S phase.

Antimicrobial Assays

While specific antimicrobial assays for this compound are scarce, related sulfonamides have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. Further studies are warranted to isolate the specific effects of this compound against microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.